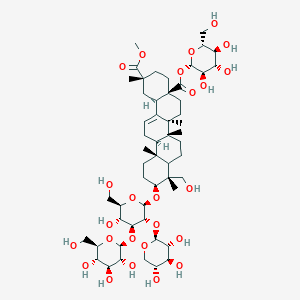
Esculentoside K
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Esculentoside K is a natural product found in Phytolacca acinosa with data available.
科学的研究の応用
Antiviral Activity
Mechanism of Action:
Esculentoside K has shown potential as an antiviral agent, particularly against coronaviruses. Research indicates that it can inhibit the binding of SARS-CoV-2 spike protein to the ACE2 receptor, which is crucial for viral entry into host cells. Molecular docking studies demonstrated strong binding affinity between this compound and the spike glycoprotein, suggesting its role as a lead compound in developing antiviral therapies against COVID-19 .
Case Study:
In vitro studies revealed that this compound effectively reduced viral replication during the attachment phase of infection. The compound's low toxicity and favorable pharmacokinetic profile make it a promising candidate for further development in antiviral drug formulations .
Anti-inflammatory Properties
Mechanism of Action:
this compound exhibits significant anti-inflammatory effects by modulating key signaling pathways such as NF-κB and ERK. It has been shown to suppress the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease, including nephritis and acute lung injury .
Data Table: Anti-inflammatory Effects of this compound
| Study | Model | Dosage | Outcome |
|---|---|---|---|
| Zhang et al. (2014) | CCl4-induced liver injury | 20 mg/kg | Reduced TNF-α levels, improved liver function |
| Momenah et al. (2023) | Colorectal cancer cells | 16-24 µM | Inhibited cell proliferation and migration |
| Almutairi et al. (2023) | DNCB-induced dermatitis | Variable | Ameliorated symptoms, reduced oxidative stress |
Cancer Therapeutics
Mechanism of Action:
this compound has demonstrated antiproliferative effects against various cancer cell lines, particularly colorectal cancer. It induces cell cycle arrest at the G1 phase, leading to reduced proliferation and colony formation . The compound's ability to inhibit migration and invasion further supports its potential as an anticancer agent.
Case Study:
In a recent study, this compound was found to significantly decrease the viability of colorectal cancer cells with an IC50 ranging from 16 to 24 µM. The underlying mechanism involved modulation of cell cycle regulators and apoptotic pathways, indicating its multifaceted role in cancer therapy .
Wound Healing Applications
Mechanism of Action:
Recent advancements have explored the use of this compound in wound healing applications through novel delivery systems like chitosan/alginate nanoparticles. These nanoparticles provide sustained release of the active compound at the wound site, enhancing healing processes by promoting cellular proliferation and reducing inflammation .
Case Study:
A study utilizing these nanoparticles demonstrated improved healing rates in burn wound models, showcasing the practical application of this compound in regenerative medicine .
特性
CAS番号 |
130364-34-0 |
|---|---|
分子式 |
C54H86O25 |
分子量 |
1135.2 g/mol |
IUPAC名 |
2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate |
InChI |
InChI=1S/C54H86O25/c1-49(47(69)71-6)13-15-54(48(70)79-45-40(68)37(65)34(62)27(19-56)74-45)16-14-52(4)23(24(54)17-49)7-8-30-50(2)11-10-31(51(3,22-58)29(50)9-12-53(30,52)5)76-46-42(78-43-38(66)32(60)25(59)21-72-43)41(35(63)28(20-57)75-46)77-44-39(67)36(64)33(61)26(18-55)73-44/h7,24-46,55-68H,8-22H2,1-6H3/t24-,25-,26-,27-,28-,29?,30-,31+,32+,33-,34-,35-,36+,37+,38-,39-,40-,41+,42-,43+,44+,45+,46+,49-,50+,51+,52-,53-,54+/m1/s1 |
InChIキー |
AMQRUZXXGQEOGN-IOQLHXQASA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C(=O)OC |
異性体SMILES |
C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C)[C@H]2C1)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C(=O)OC |
正規SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C(=O)OC |
同義語 |
esculentoside K Glu-Xyl-Glu-Glu-PA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















